4-Amino-3-(propan-2-yloxy)phenol hydrochloride
Overview
Description
4-Amino-3-(propan-2-yloxy)phenol hydrochloride is an organic compound with the molecular formula C9H14ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a propan-2-yloxy group at the third position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The hydroxyl group at the third position is etherified with isopropyl bromide in the presence of a base like potassium carbonate to form the propan-2-yloxy group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Different ethers or esters depending on the substituent used.
Scientific Research Applications
4-Amino-3-(propan-2-yloxy)phenol hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The propan-2-yloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Amino-3-methoxyphenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
4-Amino-3-ethoxyphenol: Contains an ethoxy group instead of a propan-2-yloxy group.
4-Amino-3-butoxyphenol: Features a butoxy group in place of the propan-2-yloxy group.
Comparison: 4-Amino-3-(propan-2-yloxy)phenol hydrochloride is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its methoxy, ethoxy, and butoxy analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-propan-2-yloxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(2)12-9-5-7(11)3-4-8(9)10;/h3-6,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCSHORKNJXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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